6-Methyl-3-phenylquinoline-4-carboxylic acid
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Overview
Description
6-Methyl-3-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
6-Methyl-3-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 3-Phenylquinoline-4-carboxylic acid
- 6-Methylquinoline-4-carboxylic acid
Uniqueness
6-Methyl-3-phenylquinoline-4-carboxylic acid is unique due to the presence of both a methyl and a phenyl group on the quinoline ring. This structural feature can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-methyl-3-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)16(17(19)20)14(10-18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ZFMAWRNLVCVCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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